Mesophase Engineering: 1-Ethynyl-4-pentylbenzene as a Critical Substituent in Anthraquinone-Based Discotic Liquid Crystals
In a series of anthraquinone-based discotic liquid crystals, the incorporation of two diagonally opposite 1-ethynyl-4-pentylbenzene units was essential for the formation of a soft crystal columnar rectangular (Crcolrec) phase at lower temperatures, which was not observed for analogs with alternative terminal alkynes or without the pentyl chain. For the compound with the shortest alkoxy chain (4.1, R=n-C6H13), the material exhibited a Crcolrec phase at lower temperatures, transitioning to a columnar hexagonal (Colh) phase and then a discotic nematic (ND) phase upon heating [1].
| Evidence Dimension | Mesophase type and thermal stability |
|---|---|
| Target Compound Data | Crcolrec phase at low temp, transitions to Colh and ND |
| Comparator Or Baseline | Compounds with longer alkoxy chains (n-C8H17, 3,7-dimethyl octyl) in the same series; without pentyl chain, different mesophase sequence. |
| Quantified Difference | The Crcolrec phase is stable only with the shortest chain (4.1), while longer chains (4.2, 4.5) stabilize the Colh phase directly at lower temperature. |
| Conditions | Thermal analysis (DSC) and X-ray scattering (SAXS/WAXS) of bulk materials. |
Why This Matters
This demonstrates that the 4-pentyl substituent on the phenylacetylene unit is not an arbitrary choice; it provides a specific chain length that uniquely enables the formation of the Crcolrec phase, a key parameter for tailoring charge carrier mobility in organic electronics.
- [1] De, Joydip et al. Phase Behavior of a New Class of Anthraquinone-Based Discotic Liquid Crystals. Langmuir, 2017, 33(48), 13849-13860. View Source
